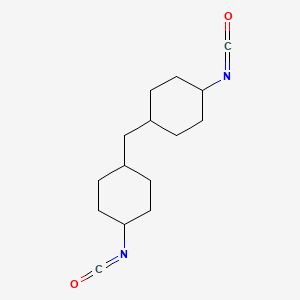

Bis(4-isocyanatocyclohexyl)methane

描述

Historical Context and Significance of Aliphatic Diisocyanates in Polymer Chemistry

The journey of polyurethanes began with the discovery of isocyanates in the mid-19th century, followed by Otto Bayer's pioneering work in producing polyurethanes in 1932. nih.gov This opened the door to a versatile class of polymers. nih.gov Isocyanates are broadly categorized into aromatic and aliphatic types. While aromatic diisocyanates were initially more common, the development of aliphatic diisocyanates (ADIs) marked a significant advancement in polyurethane technology. americanchemistry.commdpi.com

ADIs, such as H12MDI, hexamethylene diisocyanate (HDI), and isophorone (B1672270) diisocyanate (IPDI), are considered specialty chemicals used in smaller volumes compared to their aromatic counterparts. americanchemistry.com Their primary advantage lies in their superior light stability and resistance to weathering. americanchemistry.comroyalsocietypublishing.org Unlike aromatic-based polyurethanes which can yellow and degrade upon exposure to UV radiation, materials made from ADIs maintain their color and mechanical integrity, making them ideal for durable coatings, adhesives, sealants, and elastomers for exterior applications. americanchemistry.comamericanchemistry.com This has made them indispensable in industries like automotive, aerospace, and construction, where long-term performance and aesthetic stability are critical. americanchemistry.com

Unique Structural Attributes of H12MDI and Their Implications for Polymer Design

The distinct three-dimensional structure of H12MDI is central to its performance in polymer systems. The presence of the cycloaliphatic rings, as opposed to aromatic rings, is the primary reason for its enhanced light stability. royalsocietypublishing.org H12MDI exists as a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis. smolecule.com The relative proportion of these stereoisomers significantly influences the packing efficiency and the degree of phase separation in the resulting polyurethane. mit.edu

Research indicates that a higher content of the trans-trans isomer leads to more ordered crystalline domains within the polymer structure. mit.edu This enhanced packing results in polyurethanes with greater tensile strength and hardness. mit.edu The specific isomer composition can, therefore, be tailored to achieve desired mechanical properties in the final material. mit.eduresearchgate.net For instance, polyurethanes synthesized with H12MDI rich in the trans-trans isomer exhibit a notable increase in both Young's modulus and elongation at break. mit.eduresearchgate.net The reactivity of the isocyanate groups in H12MDI with polyols forms the urethane (B1682113) linkages that constitute the "hard segments" of the polyurethane block copolymer. These hard segments, in turn, contribute to the material's strength and rigidity. royalsocietypublishing.org

Table 1: Physical and Chemical Properties of Bis(4-isocyanatocyclohexyl)methane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22N2O2 | nih.gov |

| Molecular Weight | 262.35 g/mol | nih.gov |

| Appearance | Clear, colorless to light-yellow liquid | nih.gov |

| Density | 1.066 g/cm³ at 25°C | smolecule.comchemicalbook.com |

| Boiling Point | ~168°C at 1.5 mmHg | smolecule.com |

| Refractive Index | 1.4970 at 20°C | nih.gov |

| Solubility | Soluble in acetone; reacts with water and alcohol | chemicalbook.com |

Overview of Key Research Domains for H12MDI-Based Systems

The unique properties of H12MDI have established it as a critical component in several key research and application domains. Its primary use is in the formulation of high-performance polyurethane products where durability and stability are paramount. americanchemistry.comsanyingpu.com

Coatings, Adhesives, and Sealants: H12MDI-based polyurethanes are extensively used to create coatings with exceptional resistance to abrasion, chemicals, and UV degradation. americanchemistry.comresearchgate.net These are applied in demanding environments such as automotive refinishing, aerospace, and protective coatings for infrastructure like bridges. americanchemistry.com Similarly, adhesives and sealants formulated with H12MDI offer strong, durable bonds for various industrial applications. sanyingpu.com

Elastomers and Thermoplastic Polyurethanes (TPUs): H12MDI is a building block for thermoplastic polyurethanes (TPUs) and other elastomers. researchgate.netamericanchemistry.com These materials exhibit a combination of flexibility, strength, and light stability that makes them superior to many MDI-based TPUs for certain applications. researchgate.net Research has shown that the mechanical properties of these elastomers, such as Young's modulus and elongation at break, can be systematically varied by adjusting the hard segment content, which is derived from the diisocyanate. researchgate.net

Biomedical Applications: The biocompatibility of H12MDI-based polyurethanes has opened up a significant research area in the medical field. These materials are being investigated for use in medical devices, surgical implants, and drug delivery systems. Their tailored mechanical properties and ability to be engineered for controlled degradation are particularly advantageous in these applications.

The performance of H12MDI-based polyurethanes is a result of the microphase separation between the soft segments (typically a polyol) and the hard segments (formed by H12MDI and a chain extender). nih.gov The degree of this phase separation, which can be influenced by the molecular weight of the polyol and the isomer composition of the H12MDI, dictates the final thermal and mechanical properties of the polymer. researchgate.netnih.gov

Table 2: Selected Research Findings on Mechanical Properties of H12MDI-Based Polyurethanes

| Polymer System | Key Finding | Source |

|---|---|---|

| H12MDI-based TPUs vs. MDI-based TPUs | H12MDI-based TPUs exhibit superior light stability and biocompatibility. Ester-based TPUs show higher Young's modulus compared to ether-based counterparts. | researchgate.net |

| H12MDI-based Waterborne Polyurethanes (WBPUs) | A higher concentration of the trans-trans isomer of H12MDI can dramatically increase both Young's Modulus and Elongation at Break due to more efficient packing and improved phase separation. | mit.edu |

| Polysiloxane-Urethane Elastomers with varying H12MDI isomer content | Young's modulus increases with a higher hard segment content. The elastomer based on the symmetric CHDI was three times stiffer than one based on the asymmetric IPDI. | researchgate.net |

| Polyurethane Elastomers with varying PCL soft segment molecular weight | The degree of crystallinity of the synthesized polymers increased with an increase in the soft segment's chain length. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSJDCBLAPZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156515-75-2, 62948-28-1 | |

| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylmethane diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027588, DTXSID30891145 | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 395 °F (NIOSH, 2023), >395 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to light-yellow liquid | |

CAS No. |

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 14 °F (NIOSH, 2023), <14 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Route Optimization for Bis 4 Isocyanatocyclohexyl Methane

Phosgenation-Based Synthesis Pathways of Bis(4-aminocyclohexyl)methane

The reaction of bis(4-aminocyclohexyl)methane with phosgene (B1210022) represents a conventional and widely utilized method for the production of bis(4-isocyanatocyclohexyl)methane. This process, while effective, involves the handling of highly toxic phosgene and necessitates precise control over reaction conditions to ensure high yield and purity.

Reaction Mechanisms and Intermediate Species Formation

CH₂(C₆H₁₀NH₂)₂ + 2COCl₂ → CH₂(C₆H₁₀NCO)₂ + 4HCl

Process Parameters Optimization for Yield and Purity

Achieving high yield and purity of this compound through phosgenation requires careful optimization of several process parameters. Key parameters include:

Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction with the minimization of side-product formation. Temperatures typically range from 50 to 100°C.

Solvent: The choice of solvent is crucial. Non-polar solvents are generally preferred to minimize the hydrolysis of phosgene.

Phosgene Stoichiometry: An excess of phosgene is typically used to ensure the complete conversion of the amine groups to isocyanate groups.

Optimization of these parameters is essential for maximizing the yield, which can reach up to 92-95% in industrial settings, and for ensuring the high purity of the final product.

Industrial Adaptation and Scale-Up Considerations in Phosgenation

The industrial-scale production of this compound via phosgenation employs continuous-flow reactors to enhance efficiency and safety. The purification of the crude product is a critical step and is typically achieved through fractional distillation under reduced pressure (0.1–1 kPa) to separate the desired diisocyanate from oligomeric byproducts and unreacted starting materials. The transition from laboratory-scale synthesis to industrial production necessitates robust engineering controls to manage the hazards associated with phosgene and to ensure consistent product quality.

| Parameter | Laboratory Scale | Industrial Scale |

| Temperature | 60–80°C | 70–100°C |

| Pressure | Atmospheric | 0.5–1.5 bar |

| Phosgene Ratio | 2.2:1 | 2.5:1 |

| Yield | 85–90% | 92–95% |

| This table presents a comparison of typical phosgenation parameters at laboratory and industrial scales. |

Catalytic Hydrogenation Routes from Aromatic Diisocyanate Precursors

An alternative and increasingly important synthetic route to this compound involves the catalytic hydrogenation of its aromatic analogue, methylene (B1212753) diphenyl diisocyanate (MDI). wikipedia.org This method offers advantages in terms of avoiding the use of phosgene in the final step and providing a means to control the isomeric composition of the product.

Mechanism of Hydrogenation and Catalytic Systems (e.g., Ruthenium, Rhodium, Palladium-based)

The hydrogenation of MDI to this compound involves the reduction of the aromatic rings to cyclohexane (B81311) rings. This transformation is carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst. The mechanism involves the adsorption of the MDI molecule onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the aromatic rings. youtube.comyoutube.com

A variety of catalytic systems have been developed for this process, with catalysts based on noble metals such as ruthenium, rhodium, and palladium being the most effective. researchgate.netsigmaaldrich.comnih.govresearchgate.net

Ruthenium-based catalysts: These catalysts, often supported on materials like alumina (B75360) or carbon, are highly active for the hydrogenation of aromatic rings and are commonly used in industrial processes. researchgate.netresearchgate.netprepchem.com

Rhodium-based catalysts: Rhodium catalysts also exhibit high activity and can be particularly effective in achieving specific stereoisomer distributions. nih.govtcichemicals.comgoogle.com

Palladium-based catalysts: Palladium catalysts, typically supported on carbon, are known for their ability to influence the isomer distribution, often favoring the formation of specific isomers. sigmaaldrich.comgoogle.com

The choice of catalyst and support can significantly impact the reaction rate, selectivity, and the properties of the final product.

Isomer Control and Stereoisomer Specific Synthesis (e.g., Trans-Trans Isomer Content)

This compound exists as a mixture of three geometric stereoisomers: trans-trans, cis-trans, and cis-cis. industrialchemicals.gov.auwikipedia.org The ratio of these isomers has a profound effect on the physical properties and reactivity of the final product, and consequently on the properties of the polyurethanes derived from it.

The catalytic hydrogenation route offers a significant advantage in its ability to control the stereochemical outcome of the reaction. The choice of catalyst and reaction conditions can be tailored to favor the formation of a specific isomer. For instance, the use of palladium-based catalysts at around 120°C has been shown to reduce the content of the trans-trans isomer to between 5% and 15%. This level of control is crucial for producing diisocyanates with specific performance characteristics. For certain applications, a higher content of the trans-trans isomer is desirable, and processes have been developed to produce mixtures containing at least 90% of this isomer. google.com

| Catalyst | Trans-Trans Isomers (%) | Reaction Time (h) |

| Ru/Al₂O₃ | 25–30 | 12 |

| Pd/C | 5–15 | 18 |

| Rh₂O₃ | 20–25 | 10 |

| This table illustrates the impact of different catalysts on the trans-trans isomer distribution in the synthesis of this compound. |

Purification Techniques and Isomer Separation Methodologies (e.g., Fractional Distillation, Chromatography, Crystallization)

The purification of this compound (H12MDI) and the separation of its stereoisomers are critical steps for ensuring consistent product quality and tailoring the performance of end-use materials like polyurethanes. The commercial product is a mixture of three main geometric isomers: trans,trans, cis,trans, and cis,cis. The ratio of these isomers significantly influences the physical properties and reactivity of the diisocyanate. researchgate.netresearchgate.net Various laboratory and industrial techniques are employed to purify the crude product and, when necessary, to isolate or enrich specific isomers.

Fractional Distillation

Fractional distillation under reduced pressure is the primary industrial method for purifying H12MDI. google.comgoogle.com This process effectively separates the monomeric diisocyanate from less volatile oligomers, residual solvents, and by-products from the synthesis stage. The process typically involves heating the crude isocyanate mixture in a thin-film or falling-film evaporator, which allows the H12MDI to vaporize under high vacuum while minimizing thermal degradation. google.comgoogle.com The vapor is then condensed to yield the purified isocyanate. Literature describes distillation conditions operating at temperatures between 100°C and 300°C and pressures from 0.5 to 20 mbar. google.com

Crystallization

Fractional crystallization is a key technique for separating the stereoisomers of H12MDI. researchgate.netresearchgate.net This method leverages the differences in the physical properties, such as melting points and solubilities, of the various isomers. The trans,trans isomer, due to its higher symmetry, allows for more ordered packing in the crystal lattice, leading to distinct thermal behavior compared to the cis,trans and cis,cis isomers. researchgate.net By carefully controlling temperature and solvent conditions, it is possible to selectively crystallize and enrich the trans,trans isomer from the commercial mixture. researchgate.netresearchgate.net The effectiveness of the separation is often confirmed using analytical methods like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the isomer content in the resulting fractions. researchgate.netresearchgate.net

Chromatography

While fractional distillation is standard for bulk purification, chromatographic methods offer high-resolution separation for analytical purposes and potentially for producing high-purity isomer standards. High-performance liquid chromatography (HPLC) is a powerful tool for analyzing the purity and isomer distribution of H12MDI. nih.gov For preparative separations, techniques like centrifugal partition chromatography, a form of liquid-liquid chromatography, have been shown to be effective in purifying natural products and could be adapted for isocyanate separation. mdpi.com Though less common for industrial-scale isocyanate purification, specialized chromatographic methods like weak partitioning chromatography are used in related fields for purifying complex biomolecules and could conceptually be applied. nih.gov

| Technique | Primary Purpose | Description | Key Parameters | Supporting Evidence |

|---|---|---|---|---|

| Fractional Distillation | Bulk Purification | Separates H12MDI from non-volatile impurities (e.g., oligomers) based on boiling point differences under reduced pressure to prevent thermal decomposition. google.comgoogle.com | Temperature: 100-300°C Pressure: 0.5-20 mbar | google.com |

| Fractional Crystallization | Isomer Separation/Enrichment | Separates stereoisomers (trans,trans, cis,trans, cis,cis) based on differences in their crystallization behavior and solubility. researchgate.netresearchgate.net Particularly effective for enriching the trans,trans isomer. researchgate.net | Temperature Solvent System Cooling Rate | researchgate.netresearchgate.net |

| Chromatography (e.g., HPLC) | Analytical Quantification & High-Purity Separation | Separates components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Used to determine purity and isomer ratios. researchgate.net | Stationary Phase Mobile Phase Composition Flow Rate Detection Method | researchgate.netnih.gov |

Comparative Analysis of Synthesis Routes for H12MDI

The manufacturing route for H12MDI is a critical determinant of its economic viability, product quality, and environmental footprint. The analysis involves comparing the traditional phosgenation process with emerging, greener alternatives.

Efficiency and Selectivity Considerations in H12MDI Production

The conventional and most widely used industrial synthesis of H12MDI involves the hydrogenation of methylene diphenyl diamine (MDA) to produce bis(4-aminocyclohexyl)methane (PACM), followed by the phosgenation of PACM. While highly efficient, this route presents challenges related to selectivity and the use of hazardous materials.

Phosgenation Route: The reaction of PACM with phosgene is a well-established process that can achieve high yields. google.comgoogle.com However, the process is not perfectly selective. Side reactions can lead to the formation of by-products such as ureas, carbamoyl (B1232498) chlorides, and oligomeric species, which must be removed during purification. google.com

The stereochemical composition of the final H12MDI product is largely determined by the isomer ratio of the PACM precursor. The hydrogenation of MDA yields a mixture of trans,trans, cis,trans, and cis,cis isomers of PACM. Controlling the hydrogenation conditions (catalyst, temperature, pressure) can influence this isomer ratio to some extent, which in turn affects the properties of the resulting H12MDI and the polyurethanes derived from it. researchgate.net For instance, a higher content of the symmetric trans,trans isomer can lead to polyurethanes with more ordered hard segments, affecting mechanical and thermal properties. researchgate.netresearchgate.net

Integration of Green Chemistry Principles in H12MDI Synthesis

Growing environmental concerns have spurred research into more sustainable methods for producing isocyanates, including H12MDI. ulprospector.com These efforts focus on replacing hazardous reagents like phosgene and utilizing renewable feedstocks.

Phosgene-Free Routes: Several phosgene-free pathways to isocyanates are being explored, which could be applied to H12MDI synthesis. researchgate.net These methods align with green chemistry principles by avoiding highly toxic and corrosive phosgene gas. Key alternative routes include:

Reductive Carbonylation: This method involves the carbonylation of nitro-compounds. For H12MDI, this would entail the reductive carbonylation of the corresponding dinitro-cycloaliphatic precursor. researchgate.net

Thermal Decomposition of Carbamates: Isocyanates can be generated by the thermal decomposition of carbamates, which can be synthesized from amines, urea (B33335), and alcohols without using phosgene. researchgate.net

The Lossen Rearrangement: This involves the rearrangement of hydroxamic acids or their derivatives to form isocyanates. researchgate.net

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Method: A promising room-temperature, phosgene-free protocol uses Boc₂O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to convert amines into isocyanates. nih.gov This has been demonstrated for the synthesis of other novel bio-based diisocyanates. nih.gov

Bio-based Feedstocks: A key principle of green chemistry is the use of renewable resources. nih.gov While H12MDI is traditionally derived from petroleum-based feedstocks, the broader polyurethane industry is seeing a shift towards bio-based polyols and, more recently, bio-based isocyanates. ulprospector.comnih.gov For example, p-menthane-1,8-diisocyanate (PMDI) has been synthesized from turpentine, a natural resource. nih.gov Applying this principle to H12MDI would involve developing pathways from bio-derived cyclohexanes or their precursors.

| Synthesis Route | Key Reagents | Advantages | Disadvantages | Green Chemistry Alignment |

|---|---|---|---|---|

| Conventional Phosgenation | Bis(4-aminocyclohexyl)methane (PACM), Phosgene (COCl₂) | High yield, well-established industrial process. google.comgoogle.com | Uses highly toxic and corrosive phosgene; formation of chlorinated by-products; energy-intensive purification. researchgate.net | Low |

| Phosgene-Free (e.g., Carbamate Decomposition) | PACM, Urea, Alcohols, Carbonylating agents (e.g., DMC) | Avoids phosgene; potentially reduces hazardous by-products. researchgate.net | Often requires high temperatures (>250°C); may require specialized catalysts; may have lower yields than phosgenation. researchgate.net | Medium to High |

| Phosgene-Free (e.g., Reductive Carbonylation) | Dinitro-cycloaliphatic precursor, Carbon Monoxide (CO), Catalyst | Avoids phosgene; utilizes different starting materials. researchgate.net | Requires high pressure and temperature; catalyst cost and recovery can be an issue. researchgate.net | Medium |

| Potential Future Bio-Based Routes | Bio-derived diamines, Phosgene-free reagents (e.g., Boc₂O) | Utilizes renewable feedstocks; reduces reliance on petroleum; avoids phosgene. nih.gov | Currently in research/development stages; economic viability and scalability are unproven. nih.gov | High |

Reactivity and Reaction Mechanisms of Bis 4 Isocyanatocyclohexyl Methane

Isocyanate Group Reaction Kinetics and Mechanisms

The reactivity of the isocyanate (-NCO) groups in Bis(4-isocyanatocyclohexyl)methane is central to its application in polymer chemistry. These groups readily react with nucleophiles, most notably compounds containing hydroxyl and amine functionalities.

The reaction between this compound and compounds containing hydroxyl groups, such as alcohols and polyols, results in the formation of urethane (B1682113) linkages. This reaction is the foundation for the synthesis of polyurethanes. The general reaction can be represented as:

R-NCO + R'-OH → R-NH-CO-O-R'

The mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. Quantum chemical calculations have indicated that this reaction proceeds through a four-membered cyclic transition state, which then collapses to form the stable urethane product. smolecule.com

The rate of this reaction is influenced by several factors, including the structure of the alcohol. Primary alcohols exhibit the highest reactivity, followed by secondary and then tertiary alcohols. This trend is primarily attributed to steric hindrance around the hydroxyl group, which can impede its approach to the isocyanate group. smolecule.com The reaction rate can decrease by a factor of 3 to 4 when moving from a primary to a secondary alcohol. smolecule.com

The reaction between this compound and polyols, which possess multiple hydroxyl groups, is crucial for creating cross-linked polyurethane networks. The reactivity in this case is dependent on the number, type (primary, secondary, or tertiary), and spatial arrangement of the hydroxyl groups, as well as the molecular weight of the polyol. smolecule.com

The reaction between this compound and hydroxyl groups can be significantly accelerated by the use of catalysts. smolecule.com Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.comnagwa.comyoutube.com Common catalysts for this reaction include tertiary amines and organometallic compounds, with dibutyltin (B87310) dilaurate being a prominent example. smolecule.com

These catalysts function by forming a complex with either the isocyanate or the alcohol. This complex formation increases the electrophilicity of the isocyanate's carbon atom or the nucleophilicity of the alcohol's oxygen atom, making the reaction more favorable. smolecule.com

The concentration of the catalyst plays a critical role in the reaction kinetics. researchgate.net Increasing the catalyst concentration generally leads to a higher reaction rate by providing more active sites for the reactants. nagwa.comresearchgate.net However, there is often an optimal concentration beyond which further increases may not significantly improve the rate and could even have adverse effects. researchgate.net The choice and concentration of a catalyst can also influence the selectivity of the reaction, which is crucial for controlling the final properties of the polyurethane. nih.gov

Table 1: Common Catalysts for Urethane Formation

| Catalyst Type | Example(s) | Mechanism of Action |

|---|---|---|

| Tertiary Amines | Triethylamine, DABCO | Forms a complex with the isocyanate, increasing its electrophilicity. |

The choice of solvent can have a significant impact on the reactivity of isocyanates. For base-catalyzed reactions of isocyanates with alcohols, it is recommended to use inert solvents. noaa.govnoaa.gov Performing such reactions without a solvent can sometimes lead to explosive violence. noaa.govnoaa.gov The solvent's polarity and its ability to solvate the reactants and transition state can influence the reaction rate.

Reaction with Amines and Urea (B33335) Formation Mechanisms

This compound reacts readily with primary and secondary amines to form urea linkages. This reaction is typically much faster than the reaction with alcohols and often proceeds rapidly at room temperature without the need for a catalyst. smolecule.com The general reaction is:

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

The mechanism involves the nucleophilic attack of the highly nucleophilic nitrogen atom of the amine on the electrophilic carbon of the isocyanate group. smolecule.com The reaction kinetics generally follow second-order behavior. smolecule.com

Similar to the reaction with alcohols, the reactivity of amines is influenced by their structure. Primary amines react more rapidly than secondary amines due to reduced steric hindrance. smolecule.com This reaction is a key method for forming polyureas, a class of polymers known for their high strength and thermal stability. The reaction is typically carried out in a suitable solvent such as DMF, THF, or DCM at room temperature, and no base is required. commonorganicchemistry.com

Hydrolysis Reactions and Carbon Dioxide/Amine By-product Formation

This compound can undergo hydrolysis in the presence of water. noaa.gov This reaction is significant as it can be an undesirable side reaction during polyurethane synthesis if moisture is present. The hydrolysis reaction proceeds in two main steps. First, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide gas. smolecule.comnoaa.gov

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

In the case of this compound, the final products are methylene (B1212753) bis(4-cyclohexylamine) and carbon dioxide. smolecule.com This reaction is exothermic and can be catalyzed by both acids and bases. smolecule.com Under acidic conditions, the isocyanate can be protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the formation of more nucleophilic hydroxide (B78521) ions accelerates the attack on the isocyanate carbon. smolecule.com

The half-life for the hydrolysis of this compound in an aqueous environment is approximately 2 hours, indicating a relatively rapid reaction. smolecule.com Therefore, controlling moisture content is crucial during the processing and handling of this compound. smolecule.com

Investigation of Side Reactions and Their Mitigation Strategies

Besides the primary reactions with hydroxyl and amine groups, isocyanates can undergo several side reactions, which can affect the structure and properties of the final polymer. These side reactions are often more prevalent at higher temperatures and in the presence of certain catalysts.

One significant side reaction is the reaction of the isocyanate group with the urethane linkage formed during polymerization. This leads to the formation of an allophanate (B1242929) linkage. Similarly, the reaction of an isocyanate with a urea linkage results in a biuret (B89757) linkage. These cross-linking reactions can increase the rigidity and hardness of the resulting polymer but can also lead to premature gelling if not controlled.

Another potential side reaction is the trimerization of isocyanate groups to form a highly stable isocyanurate ring. This reaction is often catalyzed by specific catalysts and high temperatures.

Mitigation strategies for these side reactions include:

Temperature Control: Maintaining an optimal reaction temperature can minimize side reactions that have higher activation energies than the primary urethane or urea formation reactions.

Catalyst Selection: Choosing a catalyst that selectively promotes the desired reaction over side reactions is crucial. For instance, some catalysts have a higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.

Stoichiometry Control: Precise control over the ratio of isocyanate to hydroxyl or amine groups can help to ensure that all isocyanate groups are consumed in the primary reaction, leaving fewer available for side reactions.

Moisture Control: As discussed, preventing moisture contamination is essential to avoid the hydrolysis side reaction. smolecule.com

Incompatible reactants that can lead to vigorous exothermic reactions and the release of toxic gases include amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. noaa.govmicrokat.gr Acids and bases can also initiate polymerization reactions. noaa.govcdc.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Hydrogenated methylene diphenyl diisocyanate (HMDI), Dicyclohexylmethane 4,4'-diisocyanate |

| Dibutyltin dilaurate | DBTDL |

| Methylene bis(4-cyclohexylamine) | 4,4'-Diaminodicyclohexylmethane |

| Carbon dioxide | CO₂ |

| Triethylamine | |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO |

| Dimethylformamide | DMF |

| Tetrahydrofuran | THF |

Polymerization Science and Engineering of Bis 4 Isocyanatocyclohexyl Methane Based Systems

Polyurethane Synthesis Architectures

The synthesis of polyurethanes from H12MDI can be achieved through two primary methodologies: the prepolymerization method and the one-shot technique. The choice between these methods depends on the desired final properties of the polyurethane, processing requirements, and the specific polyols and chain extenders used.

The prepolymerization method is a two-step process that offers greater control over the polymer structure and final properties. In the first step, an isocyanate-terminated prepolymer is formed by reacting a stoichiometric excess of H12MDI with a polyol. google.com This prepolymer is then chain-extended in a second step by reacting it with a low molecular weight diol or diamine to form the final high molecular weight polyurethane. mdpi.com

This method allows for the modification of the hard segment and soft segment domains within the polyurethane structure, influencing properties such as hardness, elasticity, and thermal stability. nih.gov For instance, the molecular weight of the polyol used in the prepolymer stage significantly impacts the morphological behavior of the resulting polyurethane elastomers. nih.gov Studies have shown that increasing the molecular weight of the polyol, such as polycaprolactone (B3415563) diol, leads to enhanced microphase separation between the soft and hard segments. nih.gov

A key challenge with H12MDI-based prepolymers is their tendency to crystallize upon storage, which can lead to haziness and require preheating before use. google.com To mitigate this, one approach involves blending H12MDI with other isocyanates like isophorone (B1672270) diisocyanate (IPDI) during the prepolymerization process. google.com This strategy helps to reduce the crystallization tendency while maintaining the desirable weathering stability of H12MDI-based systems. google.com

The viscosity of the prepolymer is another critical factor, and it can be tailored by selecting an appropriate polyether polyol. google.com This allows for harmonized viscosity between the prepolymer and the polyol components, ensuring homogeneous mixing during the chain extension step. google.com

Table 1: Prepolymer Synthesis Parameters and their Effects

| Parameter | Variation | Effect on Prepolymer/Polyurethane |

| Polyol Type | Polyether vs. Polyester (B1180765) | Influences viscosity and final elastomer properties. google.com |

| Polyol Molecular Weight | 400 - 4000 g/mol | Affects microphase separation and crystallinity. nih.gov |

| Isocyanate Blending | H12MDI with IPDI | Reduces crystallization tendency of the prepolymer. google.com |

| Reaction Temperature | 60°C - 100°C | Controls reaction rate and prepolymer formation. nih.gov |

The one-shot polymerization technique is a more direct and often more economical method for producing polyurethanes. In this process, the diisocyanate (H12MDI), polyol, and chain extender are all mixed together simultaneously and react in a single step to form the final polymer. mdpi.comresearchgate.net This method can be performed without the use of solvents, making it an environmentally friendly option. mdpi.comnih.gov

Solvent-free one-shot polymerization is particularly advantageous for producing thermoplastic polyurethanes (TPUs). mdpi.comnih.gov The process typically involves thoroughly mixing the polyol and chain extender, followed by the addition of H12MDI and a catalyst, such as dibutyltin (B87310) dilaurate. mdpi.com The mixture is then stirred and allowed to polymerize, often with a post-curing step at an elevated temperature to ensure complete reaction. researchgate.net

The properties of polyurethanes synthesized via the one-shot method are highly dependent on the molar ratio of the isocyanate to the hydroxyl groups ([NCO]/[OH] ratio) and the nature of the components. mdpi.comnih.gov For example, in the synthesis of bio-based TPUs using a bio-based polyether polyol and 1,4-butanediol (B3395766) (BDO) as a chain extender, the [NCO]/[OH] molar ratio significantly influences the degree of phase separation and the resulting mechanical properties. mdpi.comnih.gov

While the one-shot method is simpler, it offers less control over the polymer architecture compared to the prepolymer method. The reactivity of the different hydroxyl groups (from the polyol and the chain extender) with the isocyanate groups plays a crucial role in determining the final polymer structure and properties. Aliphatic diisocyanates like H12MDI are generally less reactive than their aromatic counterparts, which can necessitate the use of catalysts or higher reaction temperatures to achieve a reasonable reaction rate. evonik.com

Table 2: Comparison of Prepolymer and One-Shot Methods for H12MDI Polyurethanes

| Feature | Prepolymerization Method | One-Shot Polymerization Method |

| Process | Two-step (prepolymer formation, then chain extension) | Single-step (all components react simultaneously) |

| Control | High control over polymer architecture | Less control over polymer architecture |

| Complexity | More complex | Simpler and often more economical |

| Solvent Use | May use solvents | Can be solvent-free mdpi.comnih.gov |

| Applications | High-performance elastomers, coatings | Thermoplastic polyurethanes (TPUs) mdpi.comnih.gov |

Copolymerization Strategies with Diverse Polyols and Chain Extenders

The versatility of H12MDI-based polyurethanes stems from the ability to copolymerize it with a wide array of polyols and chain extenders. The selection of these components allows for the precise tailoring of the final polymer's properties, including its mechanical strength, flexibility, thermal stability, and biocompatibility.

Polyether polyols are frequently used in the synthesis of H12MDI-based polyurethanes due to their good hydrolytic stability, low-temperature flexibility, and microbial resistance. Common examples include poly(tetramethylene ether) glycol (PTMEG) and polypropylene (B1209903) glycol (PPG).

Polyurethanes synthesized from H12MDI and PTMEG exhibit a distinct microphase-separated structure, where the PTMEG forms the soft segment and the H12MDI and chain extender form the hard segment. researchgate.net The molecular weight of the PTMEG soft segment plays a significant role in the degree of phase separation; higher molecular weight PTMEG generally leads to a higher degree of microphase separation. researchgate.net This, in turn, affects the mechanical properties, with higher molecular weight polyether-based TPUs showing lower Young's modulus and higher elongation-at-break compared to their polyester-based counterparts. researchgate.net

In the context of waterborne poly(urethane-urea)s (WBPUs), H12MDI can be used in conjunction with PPG. researchgate.net The properties of these WBPUs, such as molecular weight and thermal and tensile properties, can be tuned by varying the composition of the diisocyanate, for example, by incorporating aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) alongside H12MDI. researchgate.net

The choice of polyether polyol can also influence the viscosity of the prepolymer in a prepolymerization process, which is an important consideration for processing and mixing. google.com

Polyester polyols, such as those derived from ε-caprolactone (e.g., polycaprolactone diol or PCL), are another important class of soft segments for H12MDI-based polyurethanes. nih.govnih.gov These polyurethanes often exhibit good mechanical properties and biodegradability, making them suitable for biomedical applications. nih.gov

The molecular weight of the polyester polyol has a profound effect on the properties of the final polyurethane. nih.gov In a study using PCL diols of varying molecular weights (400 to 4000 g/mol ), it was found that increasing the molecular weight of the PCL soft segment enhanced the extent of microphase separation and increased the degree of crystallinity. nih.gov This resulted in changes to the surface properties, with a gradual increase in the contact angle with water, indicating increased hydrophobicity. nih.gov

The synthesis of these polyurethanes can be carried out using the prepolymer method, where H12MDI is first reacted with the PCL diol, followed by chain extension with a diol like 1,6-hexanediol (B165255) (HDO). nih.gov The reaction is typically conducted at elevated temperatures (90-100 °C). nih.gov

The resulting poly(ester-urethane)s can range from elastomeric to plastic materials, depending on the molecular weight of the PCL soft segment and the crystallinity of the hard segment. nih.gov

Polycarbonate polyols are known for imparting excellent thermal stability, hydrolytic resistance, and mechanical properties to polyurethanes. When copolymerized with H12MDI, they create polyurethanes with a desirable combination of properties.

Segmented thermoplastic polyurethanes (STPUs) can be synthesized using H12MDI, a polycarbonate polyol as the soft segment, and a chain extender like 1,3-propanediol. researchgate.net The structure and properties of the polycarbonate polyol, such as being amorphous or semicrystalline, will influence the final properties of the polyurethane. researchgate.net For example, using an amorphous polycarbonate polyol like poly(hexamethylene-pentamethylene carbonate)diol results in polyurethanes with different phase separation behavior compared to those made with semicrystalline polyester polyols. researchgate.net

The isomer composition of H12MDI, specifically the content of the trans-trans isomer, also plays a crucial role. researchgate.net A higher content of the trans-trans isomer leads to more ordered hard domains, resulting in a better phase-separated structure in the polyurethane. researchgate.net This demonstrates the intricate interplay between the diisocyanate structure, the polyol type, and the resulting polymer morphology and properties.

Chain Extension Mechanisms with Diamines and Diols (e.g., 1,4-Butanediol, 2-methyl-1,5-diaminopentane)

The polymerization of bis(4-isocyanatocyclohexyl)methane (H12MDI) with diamines and diols is a cornerstone of polyurethane chemistry, leading to the formation of linear or cross-linked polymers with a wide range of properties. The fundamental reaction involves the addition of the active hydrogen on the amine or hydroxyl group to the isocyanate group of H12MDI, forming urea (B33335) or urethane (B1682113) linkages, respectively.